molecular formula C9H12N2O3 B1309587 N'-hydroxy-3,4-dimethoxybenzenecarboximidamide CAS No. 40312-16-1

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide

Cat. No.: B1309587
CAS No.: 40312-16-1
M. Wt: 196.2 g/mol
InChI Key: REKFOHFJHBBXOR-UHFFFAOYSA-N
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Description

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of two methoxy groups attached to a benzene ring and an amidoxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylamine Hydrochloride Method: One common method involves the reaction of 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate in ethanol.

    Triethylamine Method: Another method uses hydroxylamine hydrochloride and triethylamine in ethanol.

Industrial Production Methods: Industrial production methods for 3,4-dimethoxybenzamidoxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N'-hydroxy-3,4-dimethoxybenzenecarboximidamide can undergo oxidation reactions, often resulting in the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidoxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamidoxime derivatives.

Scientific Research Applications

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzamidoxime involves its interaction with specific molecular targets and pathways. The amidoxime group can interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.

Comparison with Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar in structure but lacks the amidoxime group.

    3,4-Dimethoxybenzonitrile: Precursor to 3,4-dimethoxybenzamidoxime, containing a nitrile group instead of an amidoxime group.

    3,4-Dimethoxybenzylamine: Contains an amine group instead of an amidoxime group.

Uniqueness: N'-hydroxy-3,4-dimethoxybenzenecarboximidamide is unique due to the presence of the amidoxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKFOHFJHBBXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406951
Record name 3,4-Dimethoxybenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-16-1
Record name 3,4-Dimethoxybenzamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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